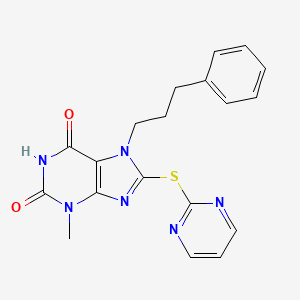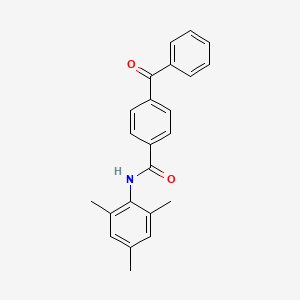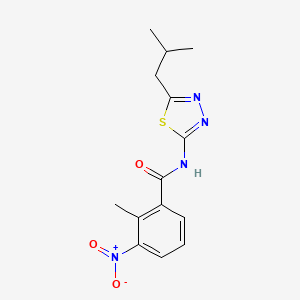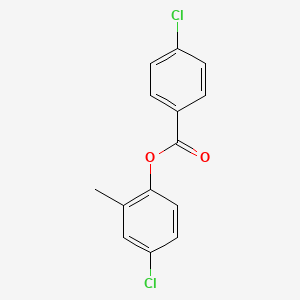![molecular formula C15H23BrN2O2S B5522611 4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)
4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Synthesis and Crystal Structure : Benzenesulfonamide compounds containing piperazine heterocycles, which are structurally similar to the compound , have been synthesized and analyzed using density functional theory (DFT). The molecular structures of these compounds were consistent with their crystal structures determined by X-ray single crystal diffraction (Xiao et al., 2022).
Molecular Structure Analysis
- Crystal Structure and DFT Study : The study by Xiao et al. (2022) provides insight into the molecular electrostatic potential and leading molecular orbital of benzenesulfonamide compounds, which can offer parallels to the molecular structure analysis of 4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide.
Chemical Reactions and Properties
- Novel Compound Preparation : The preparation of related compounds involves multiple steps including elimination, reduction, and bromination reactions. These processes yield novel non-peptide antagonists with detailed structural characterizations (Bi, 2014).
Physical Properties Analysis
- Structural and Spectral Analysis : Compounds like N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, which are structurally related, have been synthesized and characterized using various spectroscopic methods, providing insights into the physical properties of similar compounds (De-ju, 2015).
Chemical Properties Analysis
- Antimicrobial and Inhibitory Effects : Benzenesulfonamides have been evaluated for their antimicrobial activities and effects as inhibitors, suggesting a potential for diverse chemical properties in related compounds (Desai et al., 2016).
科学的研究の応用
Chemokine Receptor CCR5 Antagonists Research has explored derivatives of benzenesulfonamide, including 4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide, for their potential as chemokine receptor CCR5 antagonists. This receptor is a significant target for preventing HIV infection in humans, with small molecule compounds and non-peptide CCR5 antagonists being particularly prominent in research. Such compounds have been synthesized and characterized, showing promise for further development into drugs that could help control and prevent HIV infection (Cheng De-ju, 2014).
Photosensitizers for Cancer Treatment Another application area for benzenesulfonamide derivatives involves the development of photosensitizers for photodynamic therapy (PDT) in cancer treatment. Compounds like zinc(II) phthalocyanine substituted with benzenesulfonamide units have been synthesized and characterized. These compounds demonstrate significant potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such characteristics are crucial for effective Type II mechanisms in PDT, suggesting these compounds could play a valuable role in treating cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Inhibition of Membrane-bound Phospholipase A2 Research into substituted benzenesulfonamides, related to 4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide, has identified their potential as novel potent inhibitors of membrane-bound phospholipase A2. This enzyme plays a role in the liberation of arachidonic acid, which is implicated in various inflammatory processes. Studies have shown that certain compounds within this category can significantly inhibit this action, indicating potential applications in treating conditions associated with excessive or inappropriate activation of this enzyme (H. Oinuma et al., 1991).
Carbonic Anhydrase Inhibitors Benzenesulfonamide derivatives, including structures similar to 4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide, have been extensively studied as inhibitors of carbonic anhydrases. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. Compounds in this category have shown inhibitory effects on different isoforms of human carbonic anhydrase, which could have applications in treating conditions like glaucoma, epilepsy, obesity, and even certain cancers (C. B. Mishra et al., 2017).
特性
IUPAC Name |
4-bromo-N-[3-(3-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2S/c1-13-4-2-10-18(12-13)11-3-9-17-21(19,20)15-7-5-14(16)6-8-15/h5-8,13,17H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCIKTOYIYCDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3S*,4R*)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522533.png)

![(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5522542.png)

![(1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522563.png)

![2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5522572.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5522581.png)


![4-methyl-5-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-thiophenecarboxamide hydrochloride](/img/structure/B5522604.png)
![9-{[6-(dimethylamino)pyridin-3-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5522608.png)
![5-(4-tert-butylphenyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5522617.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5522620.png)